molecular formula C14H19NO2 B098024 Norketobemidone CAS No. 15847-72-0

Norketobemidone

Cat. No.: B098024
CAS No.: 15847-72-0
M. Wt: 233.31 g/mol
InChI Key: BJTDPLRIKDSWIS-UHFFFAOYSA-N
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Description

Norketobemidone is a metabolite of ketobemidone, a powerful synthetic opioid analgesic. Ketobemidone is known for its effectiveness in managing severe pain, comparable to morphine. This compound contributes to the analgesic properties of ketobemidone and exhibits some unique pharmacological characteristics, including NMDA-antagonist properties .

Chemical Reactions Analysis

Types of Reactions: Norketobemidone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ketobemidone N-oxide.

    Reduction: Reduction reactions can convert this compound back to ketobemidone.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Norketobemidone has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for studying the metabolism of ketobemidone.

    Biology: Investigated for its effects on NMDA receptors and potential neuroprotective properties.

    Medicine: Explored for its analgesic properties and potential use in pain management, especially in cases where other opioids are less effective.

    Industry: Utilized in the development of new analgesic drugs and formulations.

Mechanism of Action

Norketobemidone exerts its effects primarily through its action on opioid receptors. It acts as an agonist at mu-type, kappa-type, and delta-type opioid receptors, leading to analgesic effects. Additionally, this compound exhibits NMDA-antagonist properties, which may contribute to its effectiveness in managing certain types of pain that do not respond well to other opioids .

Comparison with Similar Compounds

    Ketobemidone: The parent compound, also an opioid analgesic with NMDA-antagonist properties.

    Morphine: A well-known opioid analgesic, but without NMDA-antagonist properties.

    Methadone: Another opioid analgesic with NMDA-antagonist properties, used for pain management and opioid dependence treatment.

Uniqueness: Norketobemidone is unique due to its dual action as an opioid receptor agonist and NMDA receptor antagonist. This combination makes it particularly useful for managing pain that is resistant to other opioids. Its metabolite status also means it can provide insights into the metabolic pathways and pharmacokinetics of ketobemidone .

Biological Activity

Norketobemidone, a metabolite of the potent opioid analgesic ketobemidone, has garnered attention in pharmacological research due to its unique properties and biological activities. This article explores the compound's biological activity, receptor interactions, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Metabolism

This compound (NKB) is structurally related to ketobemidone, differing primarily by the removal of a methyl group at the nitrogen atom. Its chemical formula is C15H21NO2C_{15}H_{21}NO_2, and it is produced through the metabolism of ketobemidone, primarily via cytochrome P450 enzymes CYP2C9 and CYP3A4 .

This compound exhibits activity as an agonist at opioid receptors, particularly the mu-opioid receptor (MOP), and has been implicated in the modulation of pain pathways. The mechanism involves the activation of G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events that ultimately inhibit pain transmission .

Key Signaling Pathways

  • G-Protein Coupling : this compound activates pertussis toxin-sensitive G-proteins (GNAI1, GNAI2) which inhibit adenylate cyclase activity, reducing cyclic AMP levels and modulating calcium channels .
  • Calcium Mobilization : Studies have shown that this compound stimulates calcium release in cells expressing kappa-opioid receptors (KOP) with high potency .

Biological Activity

The biological activity of this compound has been assessed through various experimental approaches:

Antinociceptive Effects

In vivo studies have demonstrated that this compound possesses significant antinociceptive properties. For instance, intrathecal administration in mice showed effective pain relief in hot-plate tests, which was sensitive to both opioid receptor antagonists (naloxone) and nociceptin/orphanin FQ peptide (NOP) receptor antagonists (SB-612111) . This indicates that both opioid and NOP receptors play crucial roles in mediating its analgesic effects.

Motor Performance

Notably, this compound did not significantly impair motor coordination in mice as assessed by the rotarod test, suggesting a favorable side effect profile compared to other opioids .

Comparative Potency

The potency of this compound relative to other opioids can be summarized in the following table:

Compound Receptor Affinity Antinociceptive Potency Motor Coordination Impact
This compoundMOP, KOPHighNone
KetobemidoneMOPVery HighModerate
MorphineMOPHighModerate

Clinical Implications

A study demonstrated that patients receiving ketobemidone for chronic pain management had measurable levels of this compound in their plasma, emphasizing its relevance in clinical settings . The presence of this compound as a metabolite suggests it may contribute to the overall analgesic effect observed with ketobemidone.

Pharmacokinetics

Research utilizing liquid chromatography-mass spectrometry (LC-MS) has shown that this compound can be reliably quantified in biological samples, facilitating further pharmacokinetic studies necessary for understanding its therapeutic window and safety profile .

Properties

IUPAC Name

1-[4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-13(17)14(6-8-15-9-7-14)11-4-3-5-12(16)10-11/h3-5,10,15-16H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTDPLRIKDSWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1(CCNCC1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166430
Record name Norketobemidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15847-72-0
Record name Norketobemidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015847720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norketobemidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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